molecular formula C15H14N2O4S B5681422 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No. B5681422
M. Wt: 318.3 g/mol
InChI Key: SITXWDCTRGIJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, also known as MBO-sulfonamide, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications such as drug discovery, disease diagnosis, and treatment.

Mechanism of Action

3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide inhibits the activity of CA IX by binding to its active site, which is responsible for the conversion of carbon dioxide to bicarbonate ions. This inhibitory activity leads to a decrease in the pH of the tumor microenvironment, which is essential for the survival and growth of cancer cells. The acidic microenvironment also promotes the invasion and metastasis of cancer cells, which can be prevented by the use of 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against CA IX, this compound has been shown to reduce the levels of lactate dehydrogenase (LDH) and glucose in cancer cells. LDH and glucose are essential for the survival and growth of cancer cells, and their reduction can lead to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for use in scientific research. 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide in scientific research. One potential application is in the development of cancer therapeutics. 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide has shown promising results in inhibiting the growth and proliferation of cancer cells, and further studies can be conducted to determine its efficacy in vivo. Another potential application is in the development of diagnostic tools for cancer. 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide can be used to detect the overexpression of CA IX in cancer cells, which can aid in the early diagnosis and treatment of cancer. Additionally, 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide can be modified to improve its solubility in water, making it more suitable for use in aqueous solutions.

Synthesis Methods

The synthesis of 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide involves the reaction of 2-aminobenzenesulfonamide and 4-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and yields 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide as a white crystalline solid. The purity of the compound can be improved by recrystallization using an appropriate solvent.

Scientific Research Applications

3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide has been extensively used in scientific research due to its unique properties. This compound is known to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Inhibition of CA IX activity has been shown to reduce the growth and proliferation of cancer cells, making 3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamideide a potential candidate for cancer therapy.

properties

IUPAC Name

3-methyl-N-(4-methylphenyl)-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-10-3-5-11(6-4-10)16-22(19,20)12-7-8-13-14(9-12)21-15(18)17(13)2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITXWDCTRGIJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

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